(S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine is a chiral amine compound with significant applications in various fields of scientific research. Its structure includes a trifluoromethyl group, a methoxy group, and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-3-methylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes and interact with enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the trifluoromethyl group.
2-(4-Methoxyphenyl)ethylamine: Another related compound with a similar backbone but different substituents.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1 |
InChI Key |
HYQMHOVPRKGRHW-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(F)(F)F)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)OC |
Origin of Product |
United States |
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